Colensane en clerodane diterpenoïden
Colensane and clerodane diterpenoids are a class of naturally occurring terpenoid compounds characterized by their unique tetraterpene structure. Colensanes typically feature a 16-membered ring system with a bridged bicyclic structure, while clerodanes consist of a 14- or 15-membered ring system with a spiro-fused bridge. These diterpenoids are widely distributed in plants and are known for their diverse biological activities.
Colensane diterpenoids have been reported to exhibit anti-inflammatory, antiviral, and antimicrobial properties. They often contain oxygenated functionalities such as hydroxyl or carbonyl groups, which contribute to their bioactivity. For instance, certain colensanes have demonstrated potential in inhibiting viral replication and reducing inflammation.
Clerodane diterpenoids, on the other hand, are known for their antioxidant and anticancer activities. They frequently contain double bonds, making them prone to undergoing redox reactions that can lead to their biological effects. Clerodanes have been studied for their ability to induce apoptosis in cancer cells and inhibit DNA damage.
These compounds are of significant interest in medicinal chemistry due to their potential as natural sources for developing new pharmaceuticals. Their structural diversity provides a rich source for exploring novel bioactive molecules with therapeutic applications.

Structuur | Chemische naam | CAS | MF |
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2beta-Hydroxyhautriwaic acid | 52210-14-7 | C20H28O5 |
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13,14-Z-Kolavenin-saeure | 71135-33-6 | C20H32O2 |
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Ambliol C | 93601-06-0 | C20H32O2 |
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(ent-5alpha,15()-16-Chloro-3,15-dihydroxy-3-erythroxylen-2-one | 159690-14-9 | C20H31ClO3 |
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N/A | 134174-73-5 | C29H42O9 |
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N/A | 730980-77-5 | C20H30O3 |
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3beta-acetoxy-15,16-epoxylabda-8(17),13(16),14-trien-18-oic acid | 79726-68-4 | C22H28O6 |
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12-Ketone-(8alpha,13S)-15,16-Epoxy-13(16),14-labdadiene-8,12-diol | 66890-69-5 | C20H30O3 |
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N/A | 132500-70-0 | C22H36O4 |
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methyl 15,16-epoxy-6-alpha-hydroxycleroda-3,13-dien-18-oate | 904664-83-1 | C21H32O4 |
Gerelateerde literatuur
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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